

harmane-d2 CAS number and commercial suppliers

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Compound of Interest

Compound Name: Harmane-d2

Cat. No.: B12426567

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Harmane-d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **harmane-d2**, a deuterated analog of the β -carboline alkaloid harmane. This document consolidates critical information regarding its chemical properties, commercial availability, and biological activities, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Identification and Commercial Availability

Harmane-d2 is the deuterium-labeled form of harmane. While a specific CAS number for **harmane-d2** is not consistently reported in public databases, the CAS number for the unlabeled parent compound, harmane, is 486-84-0^{[1][2]}. Deuterated analogs are often referenced by the CAS number of the parent compound.

Table 1: Chemical and Physical Properties of Harmane and **Harmane-d2**

Property	Harmane	Harmane-d2
IUPAC Name	1-Methyl-9H-pyrido[3,4-b]indole	1-Methyl-9H-pyrido[3,4-b]indole-d2
Synonyms	Harman, 1-Methyl- β -carboline, Aribine	Deuterated Harmane
CAS Number	486-84-0[1][2]	Not specified, referred by 486-84-0[3]
Molecular Formula	C ₁₂ H ₁₀ N ₂ [1]	C ₁₂ H ₈ D ₂ N ₂ [3]
Molecular Weight	182.22 g/mol	184.23 g/mol [3]
Melting Point	235–238 °C[1]	Not specified
Solubility	Soluble in methanol (50 mg/ml) [1]	Not specified

Commercial Suppliers

Harmane-d2 and its parent compound are available from several commercial suppliers specializing in research chemicals and stable isotopes. Researchers should inquire with these suppliers for the availability of the deuterated form if not explicitly listed.

Table 2: Commercial Suppliers of Harmane and Related Compounds

Supplier	Product	Website
MedChemExpress	Harmane-d2	--INVALID-LINK--[3]
Cayman Chemical	Harmane	--INVALID-LINK--[2]
Sigma-Aldrich	Harmane	--INVALID-LINK--
AdooQ Bioscience	Harmane	--INVALID-LINK--[4]
AbMole BioScience	Harmane	--INVALID-LINK--[5]
APExBIO	Harmane	--INVALID-LINK--[6]

Biological Activity and Mechanism of Action

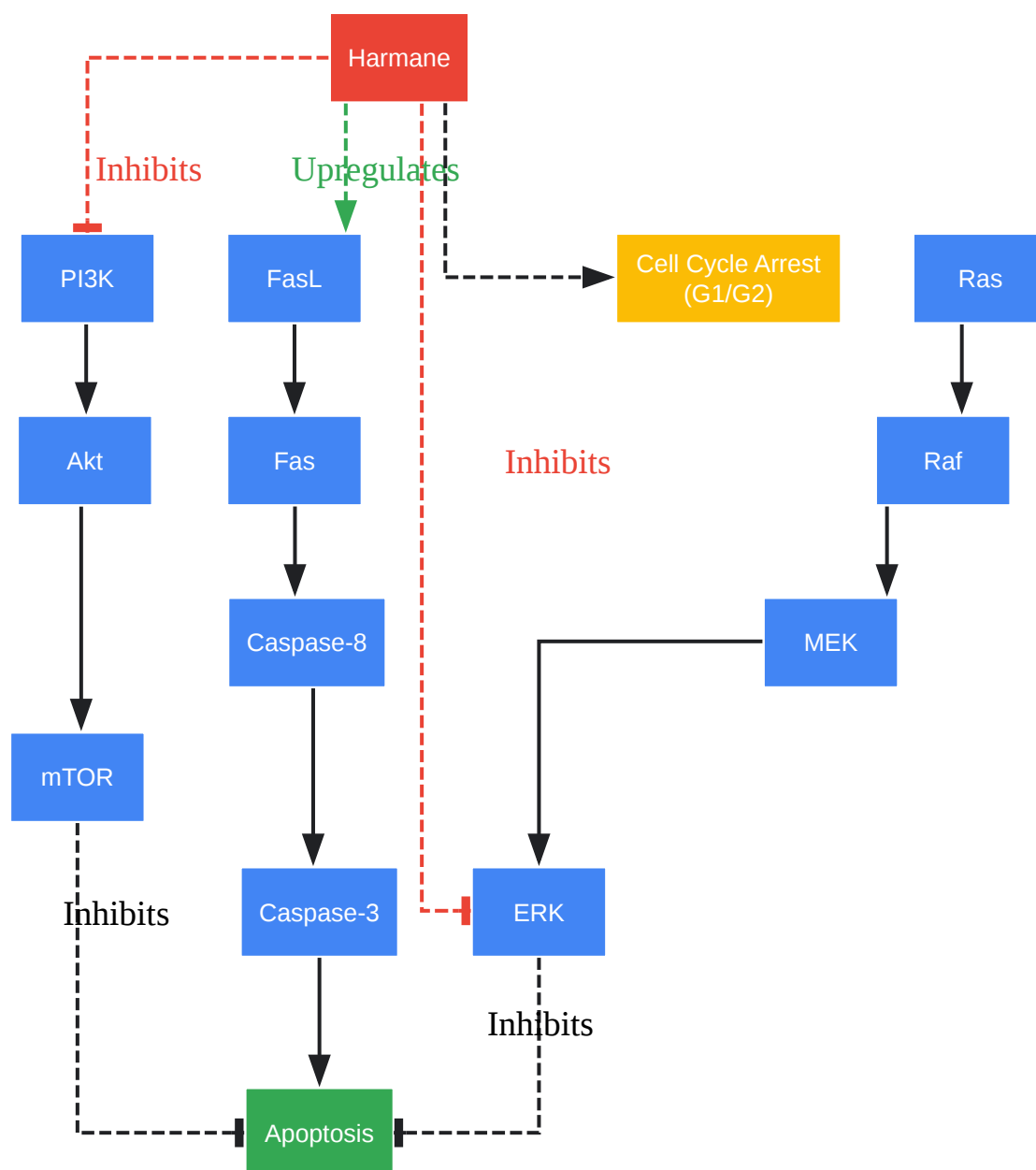
Harmane exhibits a wide range of biological activities, primarily attributed to its ability to inhibit key enzymes and interact with various receptor systems. The deuteration in **harmane-d2** is primarily for use as an internal standard in pharmacokinetic and metabolic studies, allowing for its differentiation from endogenous harmane.

Table 3: Quantitative Data on Harmane's Biological Activity

Target	Activity	IC ₅₀ Value	Reference
Monoamine Oxidase A (MAO-A)	Inhibition	0.5 µM (human)	[2][3]
Monoamine Oxidase B (MAO-B)	Inhibition	5 µM (human)	[2][3]
I1-Imidazoline Receptor	Inhibition	30 nM	[3]
α2-Adrenoceptor	Inhibition	18 µM	[3]
GABA _A Receptor	Inverse Agonism	7.2 µM (rat brain), 8.3 µM (bovine retina)	[2]

Signaling Pathways

Harmane has been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and apoptosis. Its anti-cancer properties are linked to the inhibition of pro-survival pathways and the activation of apoptotic cascades.



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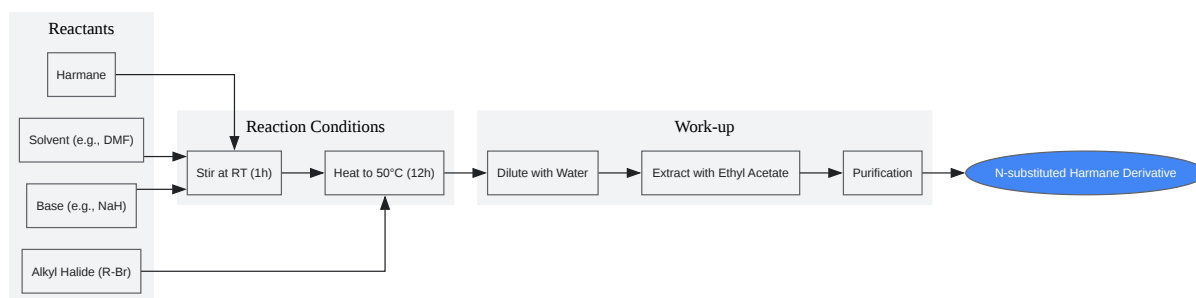
Harmane's impact on key cellular signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted to evaluate the biological effects of harmane.

Synthesis of Harmane Derivatives

A general procedure for the N-alkylation of β -carbolines can be adapted for the synthesis of various harmane derivatives.



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General workflow for the synthesis of N-substituted harmane analogs.

Protocol:

- Dissolve harmine (1 mmol) in an appropriate solvent such as DMF (7 mL).
- Add a base, for example, sodium hydride (2 equivalents), and stir the mixture at room temperature for 1 hour.
- Add the desired alkyl bromide (1.5 equivalents) to the solution.
- Heat the reaction mixture to 50°C and stir for 12 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired N-substituted harmane derivative[7].

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of harmane on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., A549, H1299)
- Complete cell culture medium
- Harmane stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microplate
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of harmane in complete culture medium from the stock solution.
- Remove the medium from the wells and add 100 μ L of the harmane dilutions (ranging from 0 to 200 μ M) to the respective wells. Include a vehicle control (DMSO)[8].
- Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator[8].

- After incubation, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Remove the medium containing MTT and add 150 μ L of the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells[9].

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with harmane.

Materials:

- Cells treated with harmane as described in the cell viability assay.
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
- Phosphate-buffered saline (PBS).
- Flow cytometer.

Protocol:

- Harvest both adherent and floating cells after treatment with harmane for the desired time (e.g., 24 hours).
- Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour of staining[10][11].

This guide provides a foundational resource for researchers working with **harmane-d2**. For further details on specific applications and protocols, consulting the primary literature is recommended.

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